Chlorquinaldol
Overview
Description
Synthesis Analysis
Chlorquinaldol's synthesis involves several chemical reactions that highlight its complex molecular structure. For instance, the compound has been the subject of studies aiming to improve the efficiency of pharmaceutical preparations through methods such as polarography, which aids in its determination in complex mixtures (Bosch, Izquierdo, Izquierdo, & Lacort, 1987). Additionally, methods like the spectrofluorimetric flow-injection have been proposed for the sequential determination of chlorquinaldol and other related substances, showcasing the intricate chemistry involved in manipulating this compound (Pérez‐Ruiz, Martínez‐Lozano, Tomás, & Carpena, 1996).
Molecular Structure Analysis
The molecular structure of chlorquinaldol, with its chloro and hydroxyquinoline groups, contributes to its antimicrobial efficacy and chemical reactivity. The presence of these functional groups allows for complex interactions with biological systems and other chemical entities. For example, chlorquinaldol's structure is crucial for its activity against biofilms and its ability to disrupt bacterial growth mechanisms, emphasizing the importance of its molecular composition in its functional applications (Bidossi et al., 2019).
Chemical Reactions and Properties
Chlorquinaldol's chemical properties, particularly its interactions with metal ions, are fundamental to its analytical applications. The compound's capacity to form fluorescent complexes with aluminum(III) and cadmium(II) is utilized in methods for its determination, highlighting its versatile chemical behavior (Pérez‐Ruiz et al., 1996). Furthermore, its reactivity under various conditions, such as in polarographic analyses, underscores the role of its chemical structure in facilitating diverse reactions and interactions (Bosch et al., 1987).
Physical Properties Analysis
The physical properties of chlorquinaldol, including its solubility and interaction with light, are critical for its analysis and application in pharmaceutical formulations. Techniques like HPLC have been developed to determine chlorquinaldol's content and related substances, indicating the importance of understanding its physical characteristics for quality control and formulation stability (Luo Chuan-huan, 2005).
Chemical Properties Analysis
The chemical properties of chlorquinaldol, particularly its antimicrobial activity, are largely influenced by its molecular structure. Its efficacy against a wide range of pathogens is attributed to its ability to disrupt biofilms and bacterial cell processes, underscoring the significance of its chemical attributes in therapeutic applications (Bidossi et al., 2019).
Scientific Research Applications
Treatment of Chronic HPV Cervicitis : Chlorquinaldol-promestriene vaginal tablets are found to be more effective than opin suppositories in improving HPV-DNA negative conversion rate, reducing inflammation, and enhancing immune function in patients with chronic HPV cervicitis (Chen & Guo, 2019).
Anti-Colorectal Cancer Potential : Research indicates that Chlorquinaldol may have potential as an anti-colorectal cancer treatment. It inhibits Wnt/β-catenin signaling and suppresses tumor growth as well as c-Myc and LGR5 expression in colorectal cancer cells (Wang et al., 2020).
Treatment of Non-Specific Vaginitis in Parturient Women : Chlorquinaldol-Promestriene vaginal tablets are effective in treating non-specific inflammation, fungal, and trichomonas vaginitis in parturient women, aiding in vaginal mucosa repair and prevention of postpartum reproductive tract infections (Yue, 2010).
Efficacy Against Neisseria gonorrhoeae and Chlamydia trachomatis : Chlorquinaldol is effective in reducing Neisseria gonorrhoeae and Chlamydia trachomatis in vitro, although at concentrations lower than recommended due to technical issues (Corrihons, Dutilh, & Bébéar, 1991).
Antimicrobial Activity for Skin and Soft Tissue Infections : Chlorquinaldol shows potential as an alternative to conventional topical antibiotics, displaying bactericidal activity at higher concentrations for treating skin and soft tissue infections (Bortolin et al., 2017).
Treatment of Postscabies Prurigo : A combination of diflucortolone and chlorquinaldol effectively reduces itch in African refugees suffering from postscabies prurigo, highlighting the significant anti-itch action of chlorquinaldol (Veraldi et al., 2019).
Treatment of Infected Dermatoses : Hydrocortisone-17-butyrate combined with chlorquinaldol is found to be a valuable and safe treatment for infected dermatoses, with particular benefits for children under 10 years old (Gibson, Maneksha, & Wright, 1975).
Anti-Biofilm Activity for Skin and Wound Infections : Chlorquinaldol is an effective topical antimicrobial agent for skin and wound infections, with a wide spectrum of activity and a specific mode of action that helps prevent resistance development (Bidossi et al., 2019).
Safety And Hazards
Future Directions
Chlorquinaldol has been used historically as a topical antiseptic for skin and wound infections . It has a wide spectrum of activity and desirable characteristics for topical application . It has been found to be effective in preventing or eradicating S. aureus and P. aeruginosa biofilms . Therefore, it may represent a valuable alternative to conventional topical antibiotics for the treatment of skin and soft tissue infections .
properties
IUPAC Name |
5,7-dichloro-2-methylquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTXWRGISTZRIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048998 | |
Record name | 5,7-Dichloro-8-hydroxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism by which Chlorquinaldol exerts it's bacteriocidal effect is unknown. 8-hydroxyquinolines are known to be bidentate chelators of several metal ions which act as critical enzyme cofactors. However, the addition of exogenous metal ions does not appear to alter the minimum inhibitory concentration for mycobacterium tuberculosis suggesting that the primary mechanism does not rely on chelation. | |
Record name | Chlorquinaldol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13306 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Chlorquinaldol | |
CAS RN |
72-80-0 | |
Record name | Chlorquinaldol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorquinaldol [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorquinaldol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13306 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chlorquinaldol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755830 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,7-Dichloro-8-hydroxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorquinaldol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORQUINALDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6VHC87LLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
108-112 | |
Record name | Chlorquinaldol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13306 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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